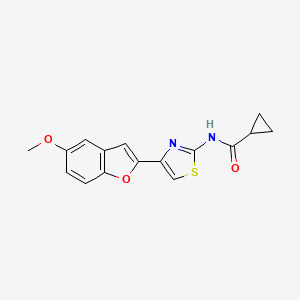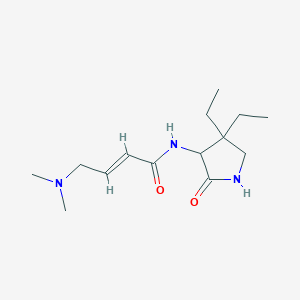
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to have diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to have various biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific chemical reactions of “this compound” are not available in the retrieved data.Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of benzothiazole derivatives, including compounds similar to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide, has been explored for their potential cytotoxic and antimicrobial activities. Notably, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080, while also exhibiting moderate inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and various fungi (Nam et al., 2010).
Antifungal Agents
Further research into thiazole derivatives has led to the development of compounds with potential as antifungal agents. The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been reported, showcasing a method for generating compounds that could serve as effective antifungal agents, contributing to the pool of potential treatments for fungal infections (Narayana et al., 2004).
Anticancer Activity
The anticancer activity of thiazole derivatives has been a subject of interest, with studies focusing on the design and synthesis of compounds that could potentially serve as effective treatments against various cancer types. For example, the development of potent s-cis-locked bithiazole correctors for cystic fibrosis transmembrane conductance regulator cellular processing highlights the versatility of thiazole derivatives in therapeutic applications, including their role in cystic fibrosis therapy (Yu et al., 2008).
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-4-5-13-10(6-11)7-14(21-13)12-8-22-16(17-12)18-15(19)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFJENFRKPRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2815897.png)
![N-[4-(benzyloxy)phenyl]-9H-purin-6-amine](/img/structure/B2815899.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)
![4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride](/img/structure/B2815901.png)

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)
![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)
![3-methoxy-N-methyl-N-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2815907.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2815912.png)

![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2815915.png)


